molecular formula C11H15NO3S B6185229 (3S)-N-benzyloxolane-3-sulfonamide CAS No. 2679950-87-7

(3S)-N-benzyloxolane-3-sulfonamide

Cat. No.: B6185229
CAS No.: 2679950-87-7
M. Wt: 241.3
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Description

(3S)-N-benzyloxolane-3-sulfonamide is an organic compound that belongs to the class of oxolane derivatives It features a sulfonamide group attached to the oxolane ring, which is further substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-benzyloxolane-3-sulfonamide typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxolane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Benzylation: The final step involves the benzylation of the oxolane-sulfonamide intermediate using benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-benzyloxolane-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

(3S)-N-benzyloxolane-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-N-benzyloxolane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The benzyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-N-benzylpyrrolidine-3-sulfonamide: Similar structure but with a pyrrolidine ring instead of an oxolane ring.

    (3S)-N-benzylmorpholine-3-sulfonamide: Similar structure but with a morpholine ring instead of an oxolane ring.

Uniqueness

(3S)-N-benzyloxolane-3-sulfonamide is unique due to its specific oxolane ring structure, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the benzyl group improves its binding affinity and specificity compared to similar compounds.

Properties

CAS No.

2679950-87-7

Molecular Formula

C11H15NO3S

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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